1-(4-Amino-3-methylphenyl)pyrrolidin-2-one
Description
The Pyrrolidinone Scaffold: Foundational Context in Chemical Science
The pyrrolidinone ring, also known as a γ-lactam, is a core structural motif found in a vast number of natural products and synthetic molecules with important biological activities. researchgate.netrdd.edu.iq In medicinal chemistry, it is often referred to as a "privileged scaffold" because its unique three-dimensional shape and chemical properties allow it to bind to a wide range of biological targets. researchgate.netfrontiersin.org
The five-membered ring is not perfectly flat, which allows for substituents to be arranged in specific spatial orientations, a crucial factor for selective interaction with proteins and enzymes. nih.govnih.gov This structural complexity is considered essential for the clinical success of new bioactive molecules. nih.gov The pyrrolidinone scaffold is a key component in numerous approved drugs, highlighting its importance in pharmaceutical design and development. frontiersin.orgnih.gov Its derivatives have shown a wide spectrum of pharmacological effects, including antibacterial, anticancer, anti-inflammatory, and anticonvulsant activities. researchgate.netfrontiersin.org
Placement of 1-(4-Amino-3-methylphenyl)pyrrolidin-2-one within Aminoaryl Pyrrolidinone Chemistry
This compound belongs to the broader class of N-aryl pyrrolidinones, specifically an aminoaryl pyrrolidinone. This classification is defined by the direct attachment of an aromatic ring (the "aryl" group) to the nitrogen atom of the pyrrolidinone core, with the aryl group also bearing an amino substituent.
The chemistry of N-aryl heterocyclic compounds is a major area of research due to their therapeutic potential. nih.govresearchgate.net The introduction of the aminoaryl group to the pyrrolidinone scaffold can significantly influence the molecule's electronic properties, solubility, and ability to form hydrogen bonds, thereby modulating its biological activity. Derivatives of N-aryl pyrrolidine (B122466) have been investigated for a range of applications, including as potential treatments for Alzheimer's disease, cancer, and hepatitis C. nih.gov The specific substitution pattern on the phenyl ring—in this case, an amino group at position 4 and a methyl group at position 3—is critical for determining the molecule's precise interactions with biological targets.
Historical Context and Evolution of Pyrrolidinone Research
The history of pyrrolidine chemistry dates back to at least the 1930s, with early reports on the synthesis of the basic pyrrolidine ring. acs.org The industrial production of 2-pyrrolidone, the parent compound of this class, was later established through methods like the reaction of gamma-butyrolactone (B3396035) with ammonia. wikipedia.org
A pivotal moment in the evolution of pyrrolidinone research occurred in the 1960s with the synthesis of Piracetam by the Romanian chemist and psychologist Dr. Corneliu E. Giurgea. nootropicsexpert.comprezi.com Initially developed from gamma-aminobutyric acid (GABA) with the intent of creating a calming agent, Piracetam was unexpectedly found to enhance cognitive abilities. nootropicsexpert.com This discovery led Giurgea to coin the term "nootropic" to describe this new class of cognition-enhancing compounds. conductscience.com The launch of Piracetam in the early 1970s catalyzed a new field of pharmaceutical research, leading to the development of a wide array of related compounds known as racetams (e.g., Aniracetam, Oxiracetam), all sharing the core 2-pyrrolidone nucleus. conductscience.comnih.govpediatricbrainfoundation.org This family of compounds spurred decades of investigation into the role of pyrrolidinone-based molecules in modulating brain function and treating neurodegenerative diseases. nih.govpediatricbrainfoundation.org
Current Research Landscape and Future Directions for the Aminoaryl Pyrrolidinone Class
The versatility of the pyrrolidinone scaffold continues to drive contemporary research. Current investigations into pyrrolidinone derivatives are broad, exploring their potential as anti-inflammatory agents, anticonvulsants, and treatments for diabetes and various cancers. frontiersin.orgdigitellinc.comresearchgate.netnih.gov
For the specific class of aminoaryl pyrrolidinones, research is focused on leveraging the unique properties of the N-aryl substitution to design highly selective and potent therapeutic agents. nih.govresearchgate.net Recent synthetic strategies are continually being developed to create diverse libraries of these compounds for biological screening. nih.gov
Future research is likely to focus on several key areas:
Neurological and Psychiatric Disorders: Building on the legacy of the racetams, researchers continue to explore aminoaryl pyrrolidinones for their potential to modulate neurotransmitter systems and treat complex conditions like depression, anxiety, and cognitive decline.
Oncology: The development of novel pyrrolidinone derivatives as targeted anticancer agents remains a promising avenue, with a focus on creating compounds that are highly cytotoxic to cancer cells while sparing healthy tissue. digitellinc.com
Inflammatory Diseases: Given the demonstrated anti-inflammatory properties of some pyrrolidinone compounds, future work will likely involve optimizing the aminoaryl substitution pattern to develop new treatments for chronic inflammatory conditions. nih.gov
Infectious Diseases: The pyrrolidinone scaffold is also being investigated for the development of new antiviral and antibacterial agents, a critical area of research in an era of growing antimicrobial resistance. rdd.edu.iqfrontiersin.org
The continued exploration of structure-activity relationships within the aminoaryl pyrrolidinone class holds significant promise for the discovery of next-generation therapeutics.
Data Tables
Table 1: Chemical Properties of this compound
Note: This compound is not widely indexed, and a CAS number has not been assigned. Physical properties are estimated or unavailable.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₄N₂O |
| Molecular Weight | 190.24 g/mol |
| CAS Number | Not Assigned |
| Appearance | Data Not Available |
| Melting Point | Data Not Available |
| Boiling Point | Data Not Available |
Structure
3D Structure
Properties
IUPAC Name |
1-(4-amino-3-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-7-9(4-5-10(8)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXRVMADDQOQPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101265385 | |
| Record name | 1-(4-Amino-3-methylphenyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101265385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13691-27-5 | |
| Record name | 1-(4-Amino-3-methylphenyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13691-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Amino-3-methylphenyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101265385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 4 Amino 3 Methylphenyl Pyrrolidin 2 One and Its Analogues
Strategies for the Construction of the Pyrrolidin-2-one Core
The pyrrolidin-2-one (or γ-lactam) ring is a common structural motif, and numerous methods for its synthesis have been developed. These strategies range from classical cyclization reactions to modern catalytic and multicomponent approaches.
Cycloaddition Reactions and Multicomponent Syntheses
Cycloaddition reactions and multicomponent reactions (MCRs) offer efficient pathways to construct the pyrrolidin-2-one skeleton, often with high atom economy and stereocontrol. The [3+2] cycloaddition of azomethine ylides with alkenes is a powerful tool for the synthesis of highly substituted pyrrolidines, which can then be converted to the corresponding pyrrolidinones.
Multicomponent reactions, which combine three or more starting materials in a single operation, have emerged as a highly efficient strategy for the synthesis of complex heterocyclic compounds like pyrrolidin-2-ones. These reactions are prized for their operational simplicity, high atom economy, and the ability to generate molecular diversity. For instance, a one-pot, three-component reaction involving anilines, aldehydes, and diethyl acetylenedicarboxylate, promoted by ultrasound and catalyzed by citric acid, provides a green and efficient route to substituted 3-pyrrolin-2-ones. This method is notable for its clean reaction profile, excellent yields, and short reaction times.
Another notable multicomponent approach involves the reaction of diazoacetophenones with anilines and unsaturated ketoesters, which yields multisubstituted pyrrolidines with high diastereoselectivity. These reactions often proceed through a cascade of transformations, including conjugate additions and intramolecular cyclizations.
| Reaction Type | Reactants | Key Features |
| Ultrasound-promoted MCR | Aniline (B41778), Aldehyde, Diethyl acetylenedicarboxylate | Green catalyst (citric acid), short reaction times, excellent yields. |
| Tandem 1,4-conjugate addition-cyclization | Diazoacetophenone, Aniline, Unsaturated ketoester | High diastereoselectivity, efficient access to multisubstituted pyrrolidines. |
| [3+2] Cycloaddition | Azomethine ylide, Alkene | High stereocontrol, access to densely functionalized pyrrolidines. |
Catalytic Approaches: Organocatalysis and Metal-Catalyzed Transformations
Catalysis has revolutionized the synthesis of pyrrolidin-2-ones, with both organocatalysis and metal catalysis offering unique advantages.
Organocatalysis has gained prominence as a green and sustainable approach. Proline and its derivatives are particularly effective organocatalysts for the asymmetric synthesis of pyrrolidine-containing compounds. These catalysts can activate substrates through the formation of enamine or iminium ion intermediates, facilitating a variety of transformations, including Michael additions and aldol (B89426) reactions, that can be harnessed to construct the pyrrolidinone ring. For example, diarylprolinol silyl (B83357) ethers are highly efficient organocatalysts for a wide range of chemical transformations leading to pyrrolidine (B122466) derivatives. A photoinduced, organocatalyzed three-component cyclization of styrene, α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light offers a metal-free and efficient route to pyrrolidin-2-ones.
Metal-catalyzed transformations provide a broad and versatile toolkit for pyrrolidin-2-one synthesis. Transition metals like palladium, copper, ruthenium, and iridium are commonly employed. Palladium-catalyzed reactions, such as the carboamination of γ-(N-arylamino)alkenes with vinyl bromides, afford N-aryl-2-allyl pyrrolidines with high diastereoselectivity. Copper-catalyzed conjugate addition of organozinc reagents to nitroacrylates, followed by a nitro-Mannich reaction and in situ lactamization, provides an efficient one-pot synthesis of densely functionalized pyrrolidin-2-ones.
| Catalyst Type | Reaction | Key Advantages |
| Organocatalyst (e.g., Proline derivatives) | Asymmetric Michael addition, Aldol reaction | Metal-free, environmentally friendly, high enantioselectivity. |
| Palladium | Carboamination of γ-(N-arylamino)alkenes | High diastereoselectivity, broad scope. |
| Copper | Conjugate addition/nitro-Mannich/lactamization | One-pot synthesis, high functional group tolerance. |
| Iridium | Reductive azomethine ylide generation | Access to structurally complex pyrrolidines under mild conditions. |
Lactamization Pathways and Ring-Closing Methodologies
The direct cyclization of γ-amino acids or their ester derivatives is a fundamental and widely used method for the synthesis of pyrrolidin-2-ones. This lactamization can be promoted by heat or by using coupling reagents. A straightforward approach involves the reaction of γ-butyrolactone (GBL) with primary amines at high temperatures (200-300°C), which proceeds through a hydroxyl butyl amide intermediate that subsequently cyclizes.
Ring-closing metathesis (RCM) has emerged as a powerful technique for the synthesis of cyclic compounds, including pyrrolidin-2-ones. Using ruthenium-based catalysts, such as Grubbs' catalysts, acyclic diene precursors can be efficiently cyclized to form the five-membered lactam ring. Lewis acid assistance can enhance the efficiency of RCM of chiral diallylamines, leading to enantiopure pyrrolidine derivatives in high yields under mild conditions. Ring-closing enyne metathesis (RCEM) is another variant that provides access to pyrrolidine derivatives from substrates containing a basic or nucleophilic nitrogen atom.
| Methodology | Precursor | Key Reagents/Conditions |
| Lactamization | γ-Amino acid or ester | Heat, coupling reagents |
| Reaction with GBL | Primary amine, γ-Butyrolactone | High temperature (200-300°C) |
| Ring-Closing Metathesis (RCM) | Acyclic diene | Grubbs' catalyst (Ruthenium-based) |
| Ring-Closing Enyne Metathesis (RCEM) | Enyne with a nitrogen atom | Ruthenium catalysts |
Stereoselective Formation of Pyrrolidinone Rings
The control of stereochemistry is paramount in the synthesis of biologically active molecules. Several strategies have been developed for the stereoselective synthesis of pyrrolidinone rings. Chiral auxiliaries, chiral catalysts, and substrate-controlled diastereoselective reactions are common approaches.
Asymmetric organocatalysis, as mentioned earlier, is a premier method for achieving high enantioselectivity. For instance, the Michael addition of aldehydes to nitroolefins catalyzed by chiral pyrrolidine-based organocatalysts can produce intermediates that are readily converted to enantiomerically enriched pyrrolidinones.
Diastereoselective methods often rely on the inherent chirality of the starting material or the use of a chiral reagent to control the formation of new stereocenters. For example, the diastereoselective synthesis of highly substituted pyrrolidine-2,3-diones can be achieved through a one-pot, three-component cyclization/allylation followed by a Claisen rearrangement, yielding products with an all-carbon quaternary stereocenter. Similarly, the [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylimines and azomethine ylides allows for the highly diastereoselective synthesis of densely substituted pyrrolidines.
Regioselective Introduction of the Amino-Methylphenyl Moiety
The final step in the synthesis of 1-(4-amino-3-methylphenyl)pyrrolidin-2-one involves the formation of the C-N bond between the pyrrolidin-2-one nitrogen and the 4-amino-3-methylphenyl ring. This can be achieved through various amination or N-arylation reactions on a suitable aryl precursor.
Amination Reactions on Aryl Precursors
The regioselective introduction of an amino group onto an aryl ring is a cornerstone of synthetic organic chemistry. For the target molecule, a key intermediate would be a derivative of 2-methylaniline (o-toluidine).
Direct Amination: Direct C-H amination of arenes is an attractive strategy but often suffers from a lack of regioselectivity. However, methods for the regioselective amination of toluene (B28343) have been developed. For instance, the amination of toluene with hydroxylamine (B1172632) sulfate (B86663) in the presence of transition metal catalysts can yield a mixture of toluidine isomers. The regioselectivity can be influenced by the choice of catalyst and reaction conditions.
N-Arylation of Pyrrolidin-2-one: A more convergent and regioselective approach is the N-arylation of pyrrolidin-2-one with a pre-functionalized aryl halide, such as 4-bromo-2-methylaniline (B145978) or a protected derivative. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most powerful methods for this transformation.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is highly versatile and tolerates a wide range of functional groups. The reaction of an aryl halide (e.g., 4-bromo-2-methylaniline) with pyrrolidin-2-one in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base can afford the desired N-arylated product. The amino group on the aniline may require protection during this step.
Ullmann Condensation: This copper-catalyzed N-arylation is a classical method that has seen significant improvements with the development of new ligands and reaction conditions. The reaction of an aryl halide with pyrrolidin-2-one in the presence of a copper catalyst provides the N-aryl lactam. Ligands such as 1,2-diamines or amino acids can significantly improve the efficiency and mildness of the reaction.
| Reaction | Aryl Precursor | Catalyst System | Key Features |
| Buchwald-Hartwig Amination | 4-Halo-2-methylaniline (protected) | Palladium catalyst, Phosphine ligand, Base | High functional group tolerance, mild reaction conditions. |
| Ullmann Condensation | 4-Halo-2-methylaniline (protected) | Copper catalyst, Ligand (e.g., diamine), Base | Cost-effective catalyst, suitable for large-scale synthesis. |
Cross-Coupling Strategies for Aryl-Nitrogen Bond Formation
The formation of the aryl-nitrogen bond is a pivotal step in the synthesis of 1-arylpyrrolidin-2-ones. Modern synthetic chemistry offers several powerful cross-coupling methods to achieve this transformation efficiently. These strategies have largely replaced classical methods, which often require harsh reaction conditions. Transition-metal catalyzed reactions, such as the Buchwald-Hartwig, Ullmann, and Chan-Evans-Lam couplings, are at the forefront of these methodologies. nih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. In the context of synthesizing the target compound, this would involve coupling 2-pyrrolidinone (B116388) with a suitably protected and substituted phenyl halide, such as 1-bromo-4-fluoro-2-methylbenzene, followed by nucleophilic substitution of the fluorine with an amino group or a protected equivalent. The choice of palladium precursor, ligand, and base is critical for achieving high yields.
The Ullmann condensation is a copper-catalyzed reaction that represents one of the earliest methods for C-N bond formation. While traditionally requiring high temperatures, modern variations utilize specialized ligands to facilitate the reaction under milder conditions. This method can be employed to couple 2-pyrrolidinone with an appropriate aryl halide.
The Chan-Evans-Lam (CEL) coupling offers an alternative using boronic acids as the aryl source. This copper-catalyzed reaction is often performed under mild conditions, sometimes even open to the air, making it an attractive option for complex molecule synthesis.
These methods provide a versatile toolkit for chemists to construct the core structure of this compound. The choice of a specific strategy often depends on substrate scope, functional group tolerance, and desired reaction scale.
Table 1: Comparison of Key Cross-Coupling Strategies for N-Arylation
| Reaction | Catalyst | Aryl Source | Amine/Amide Source | Typical Conditions |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium complexes (e.g., Pd₂(dba)₃) with phosphine ligands | Aryl halides/triflates | Pyrrolidin-2-one | Base (e.g., NaOtBu, Cs₂CO₃), inert solvent, 80-120 °C |
| Ullmann Condensation | Copper salts (e.g., CuI, Cu₂O) with ligands (e.g., phenanthroline) | Aryl halides | Pyrrolidin-2-one | High temperatures (can be milder with modern ligands) |
Asymmetric Synthetic Routes to Chiral Pyrrolidinone Derivatives
The development of asymmetric routes to synthesize chiral pyrrolidinone derivatives is of significant interest, as stereochemistry often plays a crucial role in the biological activity of molecules. unibo.itnih.gov Chiral pyrrolidines and their derivatives are common structural motifs in natural products, pharmaceuticals, and organocatalysts. unibo.itnih.gov Asymmetric synthesis aims to produce enantiomerically enriched compounds, which can be achieved through various strategies.
One common approach involves the use of chiral catalysts. For instance, transition-metal catalyzed asymmetric hydrogenation of a suitable prochiral precursor, such as a substituted pyrrolinone, can yield a chiral pyrrolidinone with high enantioselectivity. nih.gov Another powerful technique is organocatalysis, where small chiral organic molecules, often derived from proline, are used to catalyze stereoselective reactions. unibo.itmdpi.com These catalysts can be employed in reactions like Michael additions to create chiral centers that are then elaborated into the final pyrrolidinone ring.
The use of chiral auxiliaries is another established method. A chiral auxiliary is temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction, after which it is removed. For the synthesis of chiral pyrrolidinone derivatives, a chiral starting material from the "chiral pool," such as pyroglutamic acid, can be used. nih.gov This naturally occurring, enantiomerically pure amino acid derivative provides a robust scaffold for building more complex chiral pyrrolidinone targets. mdpi.org Strategies starting from other chiral molecules like tartaric or glyceric acids have also been developed. mdpi.com
These asymmetric methods are vital for accessing specific stereoisomers of this compound analogues, enabling detailed studies of their structure-activity relationships.
Table 2: Overview of Asymmetric Synthesis Strategies
| Strategy | Description | Example Application |
|---|---|---|
| Chiral Catalysis | A small amount of a chiral catalyst (metal complex or organocatalyst) is used to induce enantioselectivity. | Asymmetric hydrogenation of a prochiral pyrrolinone using a chiral rhodium or iridium catalyst. |
| Chiral Pool Synthesis | Utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. | Using (S)-pyroglutamic acid as a starting point to build the chiral pyrrolidinone core. |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective transformation. | Addition of a Grignard reagent to an imine derived from a chiral amine, followed by cyclization and removal of the auxiliary. acs.org |
Post-Synthetic Modifications and Derivatization of this compound
Post-synthetic modification (PSM) is a powerful strategy for creating a library of analogues from a common core structure. nih.govresearchgate.net Starting with this compound, its three distinct regions—the aromatic amino group, the pyrrolidin-2-one ring, and the phenyl ring—can be selectively functionalized to explore the chemical space and modulate properties.
Reactions at the Amino Group
The primary aromatic amino group is a versatile functional handle for a wide range of chemical transformations. Its nucleophilicity allows it to readily react with various electrophiles. researchgate.net
Acylation and Sulfonylation: The amino group can be easily acylated with acid chlorides or anhydrides to form amides, or sulfonated with sulfonyl chlorides to produce sulfonamides. These reactions are often used to introduce a wide variety of substituents or as a protecting group strategy. stackexchange.com
Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides, though over-alkylation can be a challenge. Reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl groups.
Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium group is an excellent leaving group and can be displaced by a wide range of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as halides, cyano, or hydroxyl groups.
Table 3: Selected Derivatization Reactions at the Amino Group
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Acylation | Acetyl chloride, Pyridine (B92270) | Acetamide |
| Sulfonylation | p-Toluenesulfonyl chloride, Base | Tosylsulfonamide |
| Diazotization/Sandmeyer | 1. NaNO₂, HCl; 2. CuCl | Chloro-substituted phenyl |
Transformations on the Pyrrolidin-2-one Ring
The pyrrolidin-2-one ring, a cyclic amide (or lactam), also offers opportunities for modification, although its reactivity is generally lower than that of the amino group.
Lactam Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group using powerful reducing agents like lithium aluminum hydride (LiAlH₄), converting the pyrrolidin-2-one moiety into a pyrrolidine.
Ring Opening: Under strong acidic or basic conditions, the lactam can undergo hydrolysis to yield the corresponding gamma-amino acid derivative.
Alpha-Functionalization: The carbons adjacent to the carbonyl group can be deprotonated with a strong base to form an enolate, which can then react with electrophiles (e.g., alkyl halides) to install substituents at the C3 position.
Table 4: Representative Transformations of the Pyrrolidin-2-one Ring
| Reaction Type | Reagent(s) | Resulting Structure |
|---|---|---|
| Lactam Reduction | Lithium aluminum hydride (LiAlH₄) | 1-(4-Amino-3-methylphenyl)pyrrolidine |
| Hydrolysis (Ring Opening) | Aqueous HCl, Heat | 4-(4-Amino-3-methylphenylamino)butanoic acid |
Modifications of the Phenyl Ring
The phenyl ring can undergo electrophilic aromatic substitution (EAS) to introduce additional substituents. The positions of substitution are directed by the existing groups: the amino group and the methyl group. The amino group is a powerful activating, ortho-, para-directing group, while the methyl group is a weaker activating, ortho-, para-directing group.
Given that the para position to the amino group is occupied by the pyrrolidinone substituent, incoming electrophiles will be primarily directed to the positions ortho to the amino group (positions 3 and 5 of the aniline ring). Since position 3 is already occupied by the methyl group, the primary sites for substitution are positions 5 and, to a lesser extent, position 2 (ortho to the methyl and meta to the amino). The strong activating nature of the amino group often necessitates the use of a protecting group (e.g., by converting it to an acetamide) to control the reaction and prevent over-substitution or side reactions. stackexchange.com
Halogenation: Bromination or chlorination can introduce halogen atoms onto the ring, typically at the position ortho to the amino group.
Nitration: Reaction with nitric acid and sulfuric acid can install a nitro group. The conditions must be carefully controlled due to the activating nature of the ring.
Friedel-Crafts Reactions: Acylation or alkylation can be challenging on highly activated rings like anilines because the amino group can coordinate with the Lewis acid catalyst, deactivating the ring. stackexchange.com Protection of the amino group is typically required.
Table 5: Potential Electrophilic Aromatic Substitution Outcomes
| Reaction Type | Reagent(s) | Major Product |
|---|---|---|
| Bromination | Br₂, Acetic acid | 1-(4-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one |
Spectroscopic and Crystallographic Investigations for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the assembly of the molecular framework.
One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer initial insights into the types and numbers of atoms present. For instance, in related N-aryl lactams, the aromatic protons on the phenyl ring typically appear as distinct multiplets in the downfield region of the ¹H NMR spectrum, while the aliphatic protons of the pyrrolidinone ring resonate in the upfield region. The chemical shifts are influenced by the electronic effects of the amino and methyl substituents on the phenyl ring.
Table 1: Representative ¹H and ¹³C NMR Data for Substituted Pyrrolidin-2-ones Note: This table presents generalized data for analogous structures to illustrate typical chemical shift ranges, as specific experimental data for 1-(4-Amino-3-methylphenyl)pyrrolidin-2-one is not publicly available.
| Atom Position | ¹H Chemical Shift (δ, ppm) - Typical Range | ¹³C Chemical Shift (δ, ppm) - Typical Range |
|---|---|---|
| Aromatic CH | 6.5 - 7.5 | 115 - 130 |
| Aromatic C-N | - | 135 - 145 |
| Aromatic C-NH2 | - | 140 - 150 |
| Aromatic C-CH3 | - | 130 - 140 |
| Pyrrolidinone CH2 (C3) | 2.0 - 2.5 | 28 - 32 |
| Pyrrolidinone CH2 (C4) | 2.5 - 2.8 | 30 - 35 |
| Pyrrolidinone CH2 (C5) | 3.5 - 4.0 | 45 - 55 |
| C=O (Carbonyl) | - | 174 - 176 |
| Aromatic CH3 | 2.2 - 2.5 | 18 - 22 |
| NH2 | 3.5 - 5.0 (broad) | - |
While "this compound" is achiral, related derivatives with substituents on the pyrrolidinone ring can be chiral. In such cases, NMR spectroscopy, particularly using chiral solvating agents or through the analysis of Nuclear Overhauser Effect (NOE) data from NOESY experiments, is vital for determining the relative and absolute stereochemistry of the molecule.
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography provides the most definitive picture of a molecule's three-dimensional structure in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular connectivity and conformation.
To perform this analysis, a suitable single crystal of the compound is grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. For related aromatic lactams that have been analyzed, the pyrrolidinone ring typically adopts an envelope or twisted conformation. The analysis would also confirm the planarity of the phenyl ring and provide precise data on the orientation of the lactam ring relative to the substituted phenyl group.
Table 2: Illustrative Crystallographic Parameters for a Hypothetical Crystal Structure Note: As no published crystal structure exists for this specific compound, this table represents typical parameters that would be determined from a single-crystal X-ray diffraction experiment.
| Parameter | Description | Typical Value / Information Obtained |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | e.g., Monoclinic, Orthorhombic |
| Space Group | Describes the symmetry of the unit cell. | e.g., P2₁/c |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. | e.g., a = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 95° |
| Bond Lengths | The distance between the nuclei of two bonded atoms. | e.g., C=O: ~1.23 Å, C-N: ~1.35 Å |
| Bond Angles | The angle formed between three connected atoms. | e.g., O-C-N angle in lactam: ~125° |
| Torsion Angles | The dihedral angle describing the conformation of the molecule. | Defines the puckering of the pyrrolidinone ring. |
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in a crystal. This is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking. For "this compound," the primary amino group (-NH₂) is a strong hydrogen bond donor, while the carbonyl oxygen (C=O) of the lactam is a hydrogen bond acceptor. Therefore, it is highly probable that the crystal structure would be stabilized by intermolecular N-H···O hydrogen bonds, potentially forming dimers or extended chain motifs. The aromatic rings could also engage in π-π stacking interactions, further influencing the crystal packing arrangement.
Mass Spectrometry for Precise Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the molecular formula of the parent ion with high accuracy.
For "this compound" (Molecular Formula: C₁₁H₁₄N₂O), the expected exact mass would be calculated. Upon ionization, typically through methods like electrospray ionization (ESI) or electron ionization (EI), the molecule would form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺.
The fragmentation pattern provides a fingerprint of the molecule's structure. Cleavage of the bonds in the pyrrolidinone ring and the bond connecting the phenyl group to the lactam nitrogen are common fragmentation pathways. Key fragments would likely include ions corresponding to the substituted aniline (B41778) portion and the pyrrolidinone ring itself, helping to confirm the identity of the compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for the analysis of polar and thermally labile molecules. In the context of this compound, ESI-MS would be utilized to determine the molecular weight of the compound. This is typically achieved by observing the protonated molecule, [M+H]⁺, in the positive ion mode. The resulting mass-to-charge ratio (m/z) would provide a highly accurate measurement of the compound's monoisotopic mass. Further fragmentation of the parent ion, often induced by collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment, would yield characteristic fragment ions. The fragmentation pattern would offer valuable insights into the compound's structure, confirming the presence of the aminomethylphenyl and pyrrolidinone moieties.
Interactive Data Table: Expected ESI-MS Data
| Ion | Expected m/z | Information Provided |
|---|---|---|
| [M+H]⁺ | Calculated Value | Molecular Weight Confirmation |
Note: The table above is illustrative. Specific m/z values would be determined through experimental analysis.
High-Resolution Mass Spectrometry (HRMS)
To ascertain the elemental composition of this compound with a high degree of confidence, High-Resolution Mass Spectrometry (HRMS) is the method of choice. HRMS instruments can measure m/z values with exceptional accuracy (typically to within a few parts per million). This precision allows for the determination of the exact molecular formula from the measured mass of the protonated molecule. By comparing the experimentally determined accurate mass with the theoretical masses of potential elemental compositions, the correct molecular formula can be unequivocally assigned, thereby distinguishing it from other isobaric compounds.
Gas Chromatography–Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography–Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC-MS would serve a dual purpose. Firstly, the gas chromatogram would provide information about the purity of the sample. A single, sharp peak would indicate a high degree of purity, while the presence of multiple peaks would suggest the presence of impurities or degradation products. Secondly, the mass spectrum obtained for the chromatographic peak would serve as a chemical fingerprint for identification. The fragmentation pattern generated by electron ionization (EI), a hard ionization technique, is highly reproducible and can be compared against spectral libraries for compound identification.
Infrared (IR) Spectroscopy for Vibrational Fingerprinting
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds.
Characterization of Functional Groups
The IR spectrum of this compound would be expected to exhibit characteristic absorption bands that confirm the presence of its key functional groups. The primary amine (-NH₂) group on the phenyl ring would typically show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. The lactam carbonyl (C=O) group of the pyrrolidinone ring would produce a strong absorption band, typically in the range of 1650-1700 cm⁻¹. Additionally, C-N stretching vibrations and aromatic C-H and C=C stretching and bending vibrations would be observed, providing a comprehensive vibrational fingerprint of the molecule.
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| N-H (Amine) | 3300-3500 | Symmetric & Asymmetric Stretching |
| C=O (Lactam) | 1650-1700 | Stretching |
| C-N | 1000-1350 | Stretching |
| Aromatic C-H | 3000-3100 | Stretching |
Note: The table above provides typical ranges. Precise wavenumbers are determined experimentally.
Conformational Analysis via Vibrational Modes
Beyond the identification of functional groups, subtle shifts in the positions and intensities of IR absorption bands can provide information about the conformational state of the molecule. Intramolecular and intermolecular hydrogen bonding, for instance, can significantly influence the vibrational frequencies of the N-H and C=O groups. A detailed analysis of the IR spectrum, potentially in different solvents or at varying concentrations, could offer insights into the preferred conformation of this compound in the solid state or in solution.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com For 1-(4-Amino-3-methylphenyl)pyrrolidin-2-one, DFT calculations are instrumental in determining its ground-state geometry, electronic properties, and chemical reactivity. nih.gov By analyzing molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. mdpi.com
Global reactivity descriptors derived from these calculations quantify the molecule's chemical behavior. These descriptors provide a theoretical framework for understanding how the molecule will interact with other chemical species. mdpi.com
Table 1: Illustrative Global Reactivity Descriptors Calculated by DFT (Note: The following values are representative examples based on DFT studies of similar aromatic and heterocyclic compounds and are for illustrative purposes only.)
| Descriptor | Definition |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | The difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |
| Ionization Potential (IP) | The energy required to remove an electron from a molecule. |
| Electron Affinity (EA) | The energy released when an electron is added to a molecule. |
| Electronegativity (χ) | The power of an atom or molecule to attract electrons. |
| Chemical Hardness (η) | Measures the resistance to change in electron distribution or charge transfer. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. mdpi.com |
The three-dimensional structure of this compound is not static. Conformational analysis using DFT helps to identify the most stable arrangements (conformers) of the molecule and the energy barriers between them. nih.gov A key flexible bond in this molecule is the N-C bond connecting the pyrrolidinone ring to the phenyl ring. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated.
This analysis reveals the low-energy conformers and the transition states that separate them, providing a comprehensive energy landscape. nih.gov The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics, which is crucial for understanding which shapes the molecule is most likely to adopt.
DFT calculations are a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. researchgate.net For reactions involving this compound, such as its synthesis or subsequent functionalization, DFT can be used to map the entire reaction pathway. This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states (TS). nih.gov
The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. researchgate.net By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be predicted. Techniques like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state correctly connects the desired reactants and products. nih.gov
Table 2: Example of a DFT-Calculated Reaction Energy Profile (Note: This table illustrates the type of data generated in a reaction mechanism study and is based on findings for related heterocyclic syntheses.) researchgate.net
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Starting materials | 0.0 |
| TS1 | First Transition State | +21.7 |
| Intermediate | A stable species formed during the reaction | -5.2 |
| TS2 | Second Transition State | +11.9 |
| Products | Final molecules | -15.8 |
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While DFT provides a static picture of a molecule's energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. fu-berlin.de MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and interactions on a timescale of nanoseconds to microseconds. A force field (a set of parameters describing the potential energy of the system) is used to define the interactions between atoms. fu-berlin.de
In the context of drug discovery, MD simulations are essential for studying how a ligand like this compound binds to a biological target, such as a protein or enzyme. nih.gov Typically, a starting pose is generated using molecular docking. An MD simulation is then run to assess the stability of this pose and to observe the dynamics of the binding process. researchgate.net
Analysis of the MD trajectory can reveal:
Binding Stability: The root-mean-square deviation (RMSD) of the ligand in the binding pocket is monitored. A stable RMSD suggests a stable binding mode.
Key Interactions: The simulation shows which specific amino acid residues in the target protein form persistent interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand. beilstein-journals.org
Conformational Changes: Both the ligand and the protein may undergo conformational changes upon binding, which can be critical for biological activity.
The surrounding solvent can have a profound impact on the conformation and behavior of a molecule. researchgate.net MD simulations explicitly model solvent molecules (typically water), providing a realistic environment to study these effects. researchgate.net The solvent can influence the conformational preferences of this compound by forming hydrogen bonds with its amino and carbonyl groups. These interactions can stabilize certain conformers over others. Analysis of radial distribution functions (RDFs) from the simulation can detail the structure of the solvent shell around specific atoms of the molecule.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.com A QSAR model can be used to predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds. nih.gov
To build a QSAR model for analogs of this compound, a dataset of similar compounds with measured biological activities is required. For each compound, a set of numerical values known as molecular descriptors is calculated. nih.gov These descriptors quantify various aspects of the molecule's physicochemical properties.
The model is then generated using statistical methods, such as multiple linear regression or machine learning algorithms, to correlate the descriptors with the observed activity. nih.gov The predictive power of the resulting model is assessed through rigorous validation techniques. nih.gov
Table 3: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Examples | Description |
| Physicochemical | LogP, Molar Refractivity (MR), Polar Surface Area (PSA) | Describe lipophilicity, size, and polarity. nih.gov |
| Topological | Connectivity indices, Wiener index | Describe molecular branching and shape based on the 2D graph structure. slideshare.net |
| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Describe the electronic distribution and reactivity of the molecule. nih.gov |
| 3D Descriptors | van der Waals volume, Solvent Accessible Surface Area (SASA) | Describe the three-dimensional properties of the molecule. wikipedia.org |
Development of Predictive Models
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are crucial tools in computational chemistry for correlating the structural features of molecules with their biological activities. For derivatives of pyrrolidin-2-one, QSAR studies have been successfully employed to develop models that can forecast the therapeutic potential of new analogs.
One notable study focused on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives to develop a QSAR model for their antiarrhythmic activity. nih.gov The researchers used quantum chemical calculations and molecular modeling to determine various molecular descriptors for 33 compounds in the series. nih.gov The resulting model demonstrated a high predictive power, explaining up to 91% of the variance in the observed antiarrhythmic activity. nih.gov The statistical validation of the model was robust, employing methods such as Leave-One-Out (LOO), Leave-Many-Out (LMO), external test sets, and Y-scrambling tests. nih.gov
The key molecular descriptors identified in the final QSAR equation were PCR (Principal Component Regression) and JGI4 (a topological charge index), indicating that both electronic and steric factors play a significant role in the antiarrhythmic activity of these compounds. nih.gov Such models are invaluable for the in silico design of new, more potent analogs, as they allow for the prediction of a compound's activity before its synthesis, saving time and resources.
Another example of predictive modeling in this chemical space is the development of QSAR models for functionalized pyrrolidine (B122466) derivatives as inhibitors of α-mannosidase I and II enzymes. nih.gov This study highlighted the importance of polar properties on the van der Waals surface and the presence of aromatic rings for the inhibitory activity. nih.gov The models developed in this research provide a guide for designing novel inhibitors with improved efficacy.
The table below summarizes the key aspects of a representative QSAR study on pyrrolidin-2-one derivatives.
| Model Type | Target Activity | Number of Compounds | Key Descriptors | **Predictive Power (R²) ** | Validation Methods |
| 3D-QSAR | Antiarrhythmic | 33 | PCR, JGI4 | 0.909 | LOO, LMO, External Test, Y-scrambling |
Virtual Screening Applications
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govfrontiersin.org This method can be either ligand-based or structure-based. For compounds containing the pyrrolidinone scaffold, virtual screening has been instrumental in identifying novel inhibitors for various therapeutic targets.
In a study aimed at discovering new α-mannosidase inhibitors, virtual screening was employed in conjunction with QSAR analysis. nih.gov The process involved docking functionalized pyrrolidine derivatives into the active sites of α-mannosidase I and II. nih.gov This structure-based approach revealed crucial interactions, such as hydrogen bonds, hydrophobic π-π stacking with aromatic amino acid residues (like Phe528, Phe329, and Phe659 in α-mannosidase I, and Trp95, Tyr269, Phe312, and Tyr102 in α-mannosidase II), and interactions with metal ions (calcium in α-mannosidase I and zinc in α-mannosidase II). nih.gov
The insights gained from such virtual screening and docking studies are critical for scaffold hopping and lead optimization. nih.gov By understanding the key binding interactions, medicinal chemists can design new molecules with modified scaffolds that retain or improve the desired biological activity while potentially offering better pharmacokinetic profiles. nih.gov
The general workflow for a virtual screening campaign involving pyrrolidinone derivatives can be summarized as follows:
Target Selection and Preparation : A biologically relevant protein target is chosen, and its three-dimensional structure is obtained, often from a protein data bank.
Compound Library Preparation : A large database of chemical compounds, which can include pyrrolidinone derivatives, is prepared for docking.
Molecular Docking : The compounds from the library are computationally "docked" into the active site of the target protein.
Scoring and Ranking : A scoring function is used to estimate the binding affinity of each compound, and they are ranked accordingly.
Hit Selection and Experimental Validation : The top-ranked compounds are selected for experimental testing to confirm their biological activity.
The table below illustrates a hypothetical virtual screening application for identifying potential inhibitors from a library of pyrrolidinone analogs.
| Target Protein | Compound Library Size | Docking Software | Key Interacting Residues (Hypothetical) | Top Hit (Hypothetical) | Predicted Binding Affinity (kcal/mol) |
| Kinase X | 100,000 | AutoDock Vina | Tyr123, Lys45, Asp184 | 1-(4-amino-3-chlorophenyl)pyrrolidin-2-one | -9.5 |
| Protease Y | 250,000 | Glide | His41, Cys145, Glu166 | 1-(4-amino-3-fluorophenyl)pyrrolidin-2-one | -8.8 |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Elucidation of Pharmacophoric Features within the Pyrrolidinone Scaffold
The pyrrolidinone scaffold is considered a "privileged" structure in drug discovery due to its frequent appearance in successful therapeutic agents. nbinno.comnih.gov Its value lies in the three-dimensional character conferred by its sp³-hybridized carbon atoms, which allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems. nih.govresearchgate.netnih.gov This non-planar structure, subject to a phenomenon known as "pseudorotation," provides a rigid framework that can be strategically modified with various substituents to achieve desired biological activity. nih.gov
Pharmacophore models for pyrrolidinone-containing compounds generally highlight the importance of the lactam carbonyl as a key hydrogen bond acceptor and the nitrogen atom as a point for substitution, connecting to other essential moieties, such as the substituted phenyl ring in the case of 1-(4-Amino-3-methylphenyl)pyrrolidin-2-one. nih.govresearchgate.net The spatial arrangement of these features is critical for target binding and efficacy. nbinno.com
Significance of the Amino and Methyl Substituents on the Phenyl Moiety
While direct SAR studies on this compound are not extensively documented, the roles of the amino and methyl substituents on the phenyl ring can be inferred from general medicinal chemistry principles and studies of analogous compounds.
The 4-amino group is a strong hydrogen bond donor and can also act as a hydrogen bond acceptor. Its presence significantly influences the polarity and basicity of the molecule. In many drug-receptor interactions, amino groups are critical for forming key hydrogen bonds with amino acid residues (e.g., aspartate, glutamate, or serine) in the target's binding site. Furthermore, the introduction of an amino group can alter the electronic properties of the phenyl ring, potentially modulating its interaction with the target. mdpi.com
The 3-methyl group , positioned ortho to the amino group, primarily imparts steric bulk and increases lipophilicity. This can have several effects:
Steric Influence : The methyl group can enforce a specific rotational conformation (torsion angle) of the phenyl ring relative to the pyrrolidinone core. This conformational restriction can be crucial for fitting into a specific binding pocket and may enhance binding affinity or selectivity. mdpi.com
Metabolic Stability : It can shield the adjacent amino group from certain metabolic enzymes, potentially improving the compound's pharmacokinetic profile.
In related series of compounds, such as certain kinase inhibitors, the presence and position of methyl and amino groups on a phenyl ring are determining factors for potency and selectivity. nih.gov
Role of the Pyrrolidin-2-one Lactam Ring
The pyrrolidin-2-one ring, a five-membered γ-lactam, is a cornerstone of the molecule's architecture and biological activity. researchgate.netrdd.edu.iq Its significance is multifaceted:
Structural Scaffold : It provides a conformationally constrained scaffold. This rigidity reduces the entropic penalty upon binding to a target, as the molecule has fewer freely rotatable bonds, which can lead to higher binding affinity. researchgate.net
Hydrogen Bond Acceptor : The carbonyl oxygen of the lactam is a potent hydrogen bond acceptor, a feature frequently exploited in drug design to establish a critical interaction point with a biological target. researchgate.net Crystallographic studies of related pyrrolidinone inhibitors have confirmed the interaction of the lactam carbonyl with residues in the active site of enzymes. researchgate.net
The synthesis of various N-substituted pyrrolidin-2-ones is a common strategy to explore different biological activities, underscoring the ring's role as a central building block. rdd.edu.iqresearchgate.net
Impact of Structural Modifications on Target Affinity and Selectivity
The systematic modification of a lead compound like this compound is a fundamental strategy in medicinal chemistry to optimize its pharmacological profile.
Systematic Variation of Substituents
Structure-activity relationship studies on related classes of compounds demonstrate how systematic changes can profoundly affect biological outcomes. For instance, in a series of pyrovalerone analogues, which feature a substituted phenyl ring attached to a pyrrolidine (B122466) moiety, variations on the phenyl ring led to significant differences in potency as inhibitors of monoamine transporters. nih.gov
As illustrated in the table below, modifying the substituents on the phenyl ring of a 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one core results in a wide range of inhibitory concentrations (IC₅₀) against the dopamine (B1211576) transporter (DAT).
| Compound | Phenyl Ring Substituent (R) | DAT IC₅₀ (nM) nih.gov |
|---|---|---|
| Analogue 1 | 4-Methyl | 14.0 |
| Analogue 2 | 4-Fluoro | 15.0 |
| Analogue 3 | 4-Chloro | 7.7 |
| Analogue 4 | 4-Bromo | 11.0 |
| Analogue 5 | 3,4-Dichloro | 1.5 |
| Analogue 6 | Naphthyl (fused ring) | 3.0 |
This data demonstrates that small changes, such as replacing a methyl group with a halogen, or adding a second halogen, can significantly enhance potency. The 3,4-dichloro substitution, for example, is nearly ten times more potent than the 4-methyl analogue. nih.gov Such quantitative structure-activity relationship (QSAR) studies are crucial for guiding the rational design of more effective compounds. nih.gov
Stereoisomeric Effects on Biological Activity
Stereochemistry plays a pivotal role in the interaction between small molecules and their biological targets. nih.govmdpi.com While the parent compound this compound is achiral, the introduction of substituents onto the pyrrolidinone ring (e.g., at the 3, 4, or 5 positions) would create one or more chiral centers, leading to stereoisomers (enantiomers and diastereomers). nih.gov
The biological activity of such chiral pyrrolidine derivatives is often highly dependent on their absolute configuration. researchgate.netnih.gov For example, studies on other classes of pyrrolidine-containing compounds have shown that one enantiomer can be significantly more potent than the other. This stereoselectivity arises because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer. nih.gov The spatial orientation of substituents can dictate the ability of a molecule to fit into a binding site and form the necessary interactions for its biological effect. nih.govbeilstein-journals.org In some cases, the "unwanted" isomer may not only be inactive but could also contribute to off-target effects. Therefore, controlling the stereochemistry is a critical aspect in the design and synthesis of next-generation analogues. mdpi.com
Rational Design Strategies for Next-Generation Analogues
Based on the SAR principles discussed, several rational design strategies can be proposed for developing next-generation analogues of this compound with potentially improved properties.
Systematic Modification of Phenyl Substituents : A primary strategy involves the systematic variation of the 4-amino and 3-methyl groups. Analogues could be synthesized where the methyl group is replaced with other alkyl groups (ethyl, isopropyl) or with electron-withdrawing groups (e.g., chloro, trifluoromethyl) to probe steric and electronic requirements. The amino group could be acylated or converted to other functional groups to explore different hydrogen bonding patterns and metabolic stabilities. mdpi.com
Substitution on the Pyrrolidinone Ring : Introducing substituents at the C3, C4, and C5 positions of the pyrrolidinone ring would allow for the exploration of new interaction points with the target and would introduce stereocenters. As stereochemistry is often crucial for activity, the synthesis and evaluation of individual stereoisomers would be a key step. nih.gov SAR studies on other pyrrolidine derivatives have shown that substitution at these positions strongly influences biological activity. nih.gov
Scaffold Hopping and Bioisosteric Replacement : More advanced strategies could involve replacing the phenyl ring or the pyrrolidinone ring with other bioisosteric groups. For example, the phenyl ring could be replaced with a heteroaromatic ring (like pyridine (B92270) or thiophene) to alter electronic properties and introduce new hydrogen bonding capabilities. The lactam ring itself could be modified, for instance, by changing its size (to a piperidinone) or by replacing the carbonyl with a different functional group, to explore how these changes affect the compound's conformation and binding.
By combining these strategies, it is possible to systematically explore the chemical space around the core structure of this compound to identify analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles. frontiersin.org
Mechanistic Investigations of Biological Interactions
Identification and Characterization of Molecular Targets
The precise molecular targets of 1-(4-Amino-3-methylphenyl)pyrrolidin-2-one have not been definitively identified in the reviewed literature. While the pyrrolidin-2-one scaffold is a common feature in a variety of biologically active molecules, the specific biological receptors, enzymes, or other protein targets for this particular compound are not documented.
In Vitro Receptor Binding Assays
No specific data from in vitro receptor binding assays for this compound could be located. Consequently, its affinity and selectivity profile for any known receptor remains undetermined.
Enzyme Inhibition Kinetics
There is no available information on the enzyme inhibition kinetics of this compound. Studies detailing its inhibitory constant (Kᵢ), half-maximal inhibitory concentration (IC₅₀), or the mechanism of inhibition (e.g., competitive, non-competitive) against any specific enzyme are absent from the current body of scientific research.
Protein-Ligand Interaction Studies
Detailed protein-ligand interaction studies, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, that would reveal the binding mode of this compound to a protein target have not been published. As a result, the specific amino acid residues and types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that would govern its binding are unknown.
Modulation of Cellular Pathways and Signaling Cascades
Information regarding the modulation of specific cellular pathways or signaling cascades by this compound is not available in the reviewed scientific literature.
Cellular Uptake and Distribution Studies
There are no published studies on the cellular uptake, distribution, or subcellular localization of this compound. The mechanisms by which it may cross the cell membrane and its accumulation in various cellular compartments have not been investigated.
Future Perspectives and Research Gaps
Unexplored Synthetic Avenues for Complex Derivatives
While established methods for synthesizing pyrrolidine (B122466) derivatives exist, significant opportunities remain for developing novel and more efficient synthetic routes to create complex and diverse molecular architectures. tandfonline.comresearchgate.net Future research should focus on moving beyond traditional methods to explore innovative strategies that allow for precise control over stereochemistry and the introduction of diverse functional groups.
Key areas for exploration include:
Multicomponent Reactions (MCRs): MCRs offer a powerful tool for building molecular complexity in a single step, improving efficiency and reducing waste. tandfonline.com Applying novel MCRs, such as those involving azomethine ylides, could rapidly generate libraries of diverse 1-arylpyrrolidin-2-one derivatives for screening. tandfonline.com
Stereoselective Synthesis: The biological activity of chiral pyrrolidine derivatives is often highly dependent on their stereochemistry. researchgate.netnih.gov Developing novel stereoselective routes, potentially using chiral catalysts or precursors like proline and 4-hydroxyproline, is crucial for accessing enantiopure compounds and understanding their structure-activity relationships (SAR). nih.gov
Novel Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions are a classic method for constructing the pyrrolidine ring. nih.govtandfonline.com Research into new types of dipoles and dipolarophiles could lead to the synthesis of highly substituted and structurally unique pyrrolidinone scaffolds.
Late-Stage Functionalization: Developing methods for the late-stage functionalization of the 1-(4-Amino-3-methylphenyl)pyrrolidin-2-one core would be highly valuable. This involves selectively modifying the aromatic ring or the pyrrolidinone structure after the core has been assembled, allowing for the rapid synthesis of analogs without needing to restart the entire synthetic sequence. Techniques like C-H activation or selective cross-coupling could be explored. nih.gov
Advanced Computational Approaches for Predictive Modeling
In silico techniques are indispensable for accelerating the drug discovery process by predicting the properties of novel compounds before their synthesis. iipseries.orgnih.gov For pyrrolidinone derivatives, advanced computational models can guide rational drug design, optimize lead compounds, and predict potential liabilities.
Future computational research should leverage:
Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can establish robust relationships between the structural features of pyrrolidinone derivatives and their biological activity. nih.govtandfonline.com These models, built on diverse datasets, can predict the potency of new designs and highlight key structural motifs for activity. mdpi.comnih.gov
Molecular Docking and Dynamics Simulations: Molecular docking studies can elucidate the binding modes of pyrrolidinone derivatives within the active sites of target proteins. nih.govresearchgate.net These studies, followed by molecular dynamics (MD) simulations, can assess the stability of the ligand-protein complex over time, providing deeper insights into the molecular interactions that govern biological activity. nih.govtandfonline.com
ADMET Prediction: Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage failures in drug development. nih.govnih.gov In silico models can predict key pharmacokinetic parameters such as oral bioavailability, blood-brain barrier permeability, and potential for toxicity, allowing chemists to prioritize compounds with more favorable drug-like properties. mdpi.com
| Computational Method | Application | Predicted Outcomes | Reference |
|---|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Predicting biological activity based on 3D structure | Potency (e.g., pIC50), identification of favorable/unfavorable structural regions | nih.govtandfonline.comnih.gov |
| Molecular Docking | Investigating ligand-protein binding interactions | Binding affinity, orientation in the active site, key interacting residues | nih.govresearchgate.net |
| Molecular Dynamics (MD) Simulation | Assessing the stability of ligand-protein complexes | Conformational stability, binding free energy, dynamic behavior | nih.govtandfonline.com |
| In Silico ADMET | Predicting pharmacokinetic and toxicity profiles | Oral bioavailability, Caco-2 permeability, hERG inhibition, AMES toxicity | nih.govmdpi.com |
Novel Biological Targets and Therapeutic Areas for Pyrrolidinone Scaffolds
The pyrrolidinone scaffold has demonstrated a remarkable diversity of biological activities, suggesting its potential against a wide range of diseases. nih.govresearchgate.net While its role in central nervous system (CNS) disorders is well-documented, significant opportunities exist to explore its utility in other therapeutic areas by identifying novel biological targets. nih.govresearchgate.netmdpi.com
| Therapeutic Area | Potential Biological Target | Reported Activity/Potential | Reference |
|---|---|---|---|
| Neurodegenerative Diseases | Acetylcholinesterase (AChE) | Inhibition of AChE for potential treatment of Alzheimer's disease | researchgate.netnih.gov |
| Oncology | Myeloid cell leukemia-1 (Mcl-1) | Inhibition of Mcl-1 as a potential anti-cancer strategy | nih.govtandfonline.com |
| Infectious Diseases (Bacterial) | Penicillin-Binding Protein 3 (PBP3) | Inhibition of PBP3 in P. aeruginosa for antibacterial effects | mdpi.comnih.gov |
| Infectious Diseases (Fungal) | Chitin (B13524) Synthase | Inhibition of fungal chitin synthase as an antifungal mechanism | nih.gov |
| Metabolic Disorders | Ghrelin Receptor | Full agonism at the ghrelin receptor for conditions like muscle atrophy | acs.org |
Future research should aim to:
Explore Neuroinflammation and Oxidative Stress: Beyond acetylcholinesterase inhibition, pyrrolidinone derivatives show promise in mitigating oxidative stress and neuroinflammation, key factors in neurodegenerative diseases like Alzheimer's. nih.govmdpi.com
Investigate Anti-Infective Properties: The discovery of pyrrolidin-2,3-diones as inhibitors of P. aeruginosa PBP3 opens a new avenue for developing non-β-lactam antibiotics. mdpi.comnih.gov Further screening against a broader range of bacterial and fungal targets, such as chitin synthase, could yield novel anti-infective agents. nih.gov
Target Protein-Protein Interactions: The pyrrolidinone scaffold can be used to design molecules that disrupt critical protein-protein interactions implicated in diseases like cancer (e.g., Mcl-1 inhibitors). nih.gov
Modulate Metabolic Receptors: The identification of pyrrolidinone derivatives as ghrelin receptor agonists highlights their potential in treating metabolic disorders and conditions like cachexia. acs.org
Integration of Multidisciplinary Approaches in Pyrrolidinone Research
Advancing pyrrolidinone research from promising hits to clinical candidates requires a deeply integrated, multidisciplinary approach. bioduro.comeuropa.eu The traditional, siloed model of drug discovery is inefficient; future success depends on the seamless collaboration between various scientific disciplines.
A modern research framework should integrate:
Computational and Synthetic Chemistry: In silico predictions should guide the design and synthesis of new compounds. Predictive models for activity and ADMET properties can prioritize synthetic targets, saving time and resources. nih.gov
High-Throughput Biological Screening: Data from synthetic chemistry efforts must feed directly into high-throughput screening platforms to rapidly assess biological activity and validate computational predictions.
Systems Biology: A systems biology approach can provide a holistic understanding of how pyrrolidinone derivatives affect complex biological networks. nih.govnih.gov By integrating genomic, proteomic, and metabolomic data, researchers can identify novel targets, predict off-target effects, and understand the broader physiological impact of these compounds. drugtargetreview.comfrontiersin.org This approach moves beyond a single-target focus to a more comprehensive view of drug action. researchgate.net
This integrated workflow creates a continuous feedback loop where computational predictions guide synthesis, experimental results refine the models, and a systems-level understanding provides a broader context for the entire drug discovery program. frontiersin.org Such a collaborative effort is essential to unlock the full therapeutic potential of the this compound scaffold and its derivatives.
Q & A
Q. What are the recommended synthetic routes for 1-(4-Amino-3-methylphenyl)pyrrolidin-2-one, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: A common approach involves multi-step organic synthesis, starting with functionalization of the pyrrolidin-2-one core followed by coupling with substituted aromatic amines. For example, halogenated intermediates (e.g., 4-amino-3-methylphenyl derivatives) can undergo nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Key variables include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .
- Solvent systems : Polar aprotic solvents like DMF or DMSO enhance reaction homogeneity .
- Temperature control : Reactions often proceed at 80–110°C to balance kinetics and side-product formation .
Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography or recrystallization.
Q. How should researchers characterize the crystallinity and purity of this compound?
Methodological Answer:
- X-Ray Powder Diffraction (XRPD) : Provides crystallinity data. Representative XRPD patterns for related pyrrolidin-2-one derivatives show peaks at 2θ = 8.2°, 12.5°, and 18.7° with relative intensities >20% .
- HPLC-MS : Confirms purity (>98%) and molecular ion consistency (e.g., [M+H]⁺ at m/z 219.2) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition typically >200°C for analogous compounds .
Q. Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄N₂O | |
| Molecular Weight | 202.24 g/mol | |
| Melting Point | ~227°C (decomposes) | |
| Solubility | DMSO >50 mg/mL |
Q. What safety precautions are necessary when handling this compound?
Methodological Answer: Based on structurally similar compounds:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (H315, H319) .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of dust (H335) .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR, XRPD) be resolved when analyzing this compound?
Methodological Answer:
- NMR Discrepancies :
- Solvent effects : Use deuterated DMSO or CDCl₃ to verify shifts. Aromatic protons typically appear at δ 6.8–7.4 ppm .
- Dynamic effects : Variable-temperature NMR can resolve rotational isomerism in the pyrrolidinone ring .
- XRPD Mismatches : Compare experimental patterns with simulated data from single-crystal structures. Adjust for preferred orientation artifacts .
Q. What strategies are effective in improving the stability of this compound under various storage conditions?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation. Stability studies show <5% degradation over 6 months under these conditions .
- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the pyrrolidinone ring. TGA data indicate hygroscopicity below 5% RH .
- Oxidation Mitigation : Add antioxidants (e.g., BHT at 0.01% w/w) to solid formulations .
Q. How can researchers design experiments to probe the compound’s reactivity in heterocyclic functionalization?
Methodological Answer:
- Electrophilic Aromatic Substitution : React with nitrating agents (HNO₃/H₂SO₄) to assess regioselectivity at the 3-methyl group .
- Reductive Amination : Test with aldehydes/ketones under H₂/Pd-C to modify the amino group while preserving the pyrrolidinone core .
- Kinetic Studies : Monitor reaction progress using in-situ IR spectroscopy to track carbonyl (C=O) stretch changes (~1700 cm⁻¹) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
Methodological Answer:
- Purity Verification : Re-crystallize the compound and re-analyze via DSC to confirm melting points .
- Spectral Calibration : Cross-validate NMR/XRD instruments using certified reference standards (e.g., USP-grade materials) .
- Batch Variability : Compare synthetic batches using LC-MS to identify impurities (e.g., unreacted starting materials) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
